(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol
Overview
Description
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol is a heterocyclic compound with the molecular formula C7H11N3O It features an imidazo[1,5-a]pyrazine core structure, which is a fused bicyclic system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of robust catalysts and efficient separation techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,5-a]pyrazine ring can be reduced under specific conditions to yield partially or fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon or platinum oxide under hydrogen atmosphere.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated imidazo[1,5-a]pyrazine derivatives.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
Similar Compounds
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Another heterocyclic compound with a similar core structure but different substitution pattern.
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: Contains a trifluoromethyl group, which can alter its chemical and biological properties.
2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Features a nitro group and a different ring system, affecting its reactivity and applications.
Uniqueness
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can participate in various chemical reactions and interactions. This makes it a versatile compound for diverse applications in research and industry.
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-5-7-9-4-6-3-8-1-2-10(6)7/h4,8,11H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDUCYVHZOVGKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2CO)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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